molecular formula C18H15FN2O2 B3015882 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 941930-05-8

2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No. B3015882
M. Wt: 310.328
InChI Key: PJMRBUYKMBXNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, also known as FLB-463, is a small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has gained significant attention due to its unique chemical structure and promising pharmacological properties.

Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

A study by Gökçe et al. (2005) involved the synthesis of derivatives of 2-[[4-(substituted-phenyl/benzyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone, examining their analgesic and anti-inflammatory activities. Among these compounds, one derivative showed potent analgesic and anti-inflammatory properties, comparable to standard drugs, without gastric ulcerogenic effects.

Myocardial Perfusion Imaging

Mou et al. (2012) synthesized and evaluated 18F-labeled pyridaben analogs for myocardial perfusion imaging (MPI) with PET. Their study highlighted the potential of these compounds for cardiac PET imaging, offering high heart uptake and low background uptake in animal models.

Crystal Structure and Anti-HBV Activity

Lv Zhi (2009) investigated the crystal structure of a compound similar to 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, revealing its potential anti-HBV (Hepatitis B Virus) activity. This study provides insights into the structural attributes that could contribute to its biological activity.

Anxiolytic Activity

The work by Nakao et al. (1991) focused on synthesizing compounds related to 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, evaluating their anxiolytic activity. They found some derivatives to be twice as potent as diazepam in an anticonflict test.

Spectroscopy and Crystal Structure Analysis

Banu et al. (2013) conducted a study on the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, analyzing its spectroscopic and crystal structure. This research provides valuable information on the molecular structure of related compounds.

Interaction with Benzodiazepine Receptors

Barlin et al. (1996) explored the interaction of some imidazo[1,2-b]pyridazines, structurally related to 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, with central and peripheral-type benzodiazepine receptors. This suggests potential applications in neurological research.

Central Nervous System Activities

In a study by Barlin et al. (1989), compounds similar to 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one were synthesized and tested for their ability to inhibit GABA-stimulated 3H-diazepam binding to rat brain plasma membranes, indicating their potential CNS activities.

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-23-16-8-4-14(5-9-16)17-10-11-18(22)21(20-17)12-13-2-6-15(19)7-3-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMRBUYKMBXNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

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